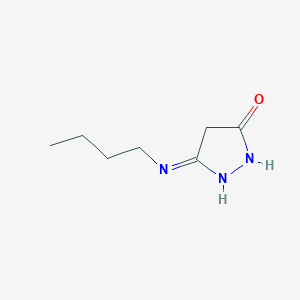
3-(Butylamino)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylamino)-1H-pyrazol-5(4H)-one is a heterocyclic compound featuring a pyrazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the butylamino group attached to the pyrazolone ring imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylamino)-1H-pyrazol-5(4H)-one typically involves the reaction of a suitable hydrazine derivative with a β-keto ester or diketone. One common method includes the condensation of butylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the butylamino group into the pyrazolone ring, offering a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Butylamino)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Pyrazolone derivatives with additional oxygen functionalities.
Reduction: Reduced pyrazolone compounds with altered electronic properties.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Butylamino)-1H-pyrazol-5(4H)-one has been explored for its applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Butylamino)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
- 3-(Methylamino)-1H-pyrazol-5(4H)-one
- 3-(Ethylamino)-1H-pyrazol-5(4H)-one
- 3-(Propylamino)-1H-pyrazol-5(4H)-one
Comparison: Compared to its analogs, 3-(Butylamino)-1H-pyrazol-5(4H)-one exhibits unique properties due to the longer butyl chain. This can result in different solubility, reactivity, and biological activity profiles. The butyl group may also influence the compound’s ability to penetrate biological membranes, enhancing its potential as a drug candidate .
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
5-butyliminopyrazolidin-3-one |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-8-6-5-7(11)10-9-6/h2-5H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
JAAAAQFXYFRKJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C1CC(=O)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


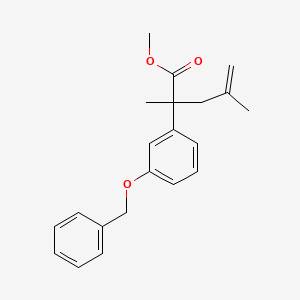
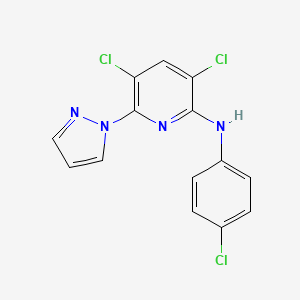

![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)

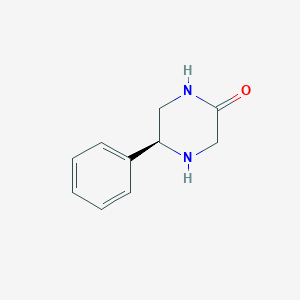

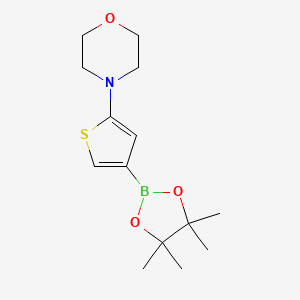
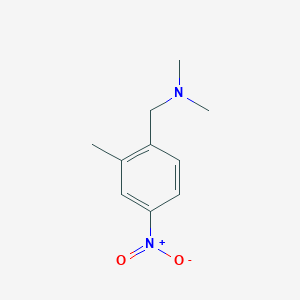
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)




